2-azido-4-iodo-1-methylbenzene
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Overview
Description
2-Azido-4-iodo-1-methylbenzene: is an aromatic compound with the molecular formula C7H6IN3 It is characterized by the presence of an azido group (-N3) and an iodine atom attached to a benzene ring, along with a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4-iodo-1-methylbenzene typically involves the introduction of the azido group and the iodine atom onto the benzene ring. One common method is the diazotization of 4-iodo-1-methylbenzene followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 2-azido-4-iodo-1-methylbenzene can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-amino-4-iodo-1-methylbenzene.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry: 2-Azido-4-iodo-1-methylbenzene is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, azido compounds are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound useful in labeling and tracking biomolecules.
Medicine: The compound’s potential to form amines upon reduction makes it a candidate for the development of pharmaceutical agents. It can be used in the synthesis of drugs that target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-azido-4-iodo-1-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
4-Iodo-1-methylbenzene: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
2-Azido-1-methylbenzene: Lacks the iodine atom, limiting its use in coupling reactions.
2-Azido-4-bromo-1-methylbenzene: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Azido-4-iodo-1-methylbenzene is unique due to the presence of both the azido group and the iodine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
884602-27-1 |
---|---|
Molecular Formula |
C7H6IN3 |
Molecular Weight |
259 |
Purity |
95 |
Origin of Product |
United States |
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